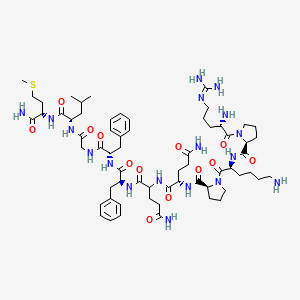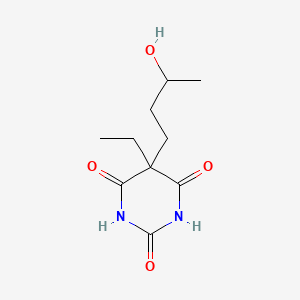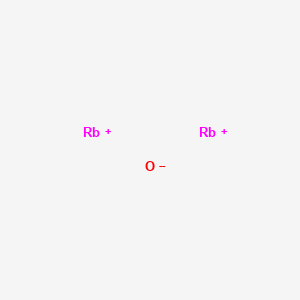
Rubidium(1+),hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rubidium(1+),hydroxide, also known as rubidium hydroxide, is an inorganic compound with the chemical formula RbOH. It consists of rubidium cations (Rb+) and hydroxide anions (OH-). This compound is a colorless solid that is highly caustic and is commercially available as aqueous solutions from a few suppliers . Rubidium hydroxide is a lesser-known member of the alkali metal hydroxides group, which includes compounds like sodium hydroxide and potassium hydroxide .
准备方法
Rubidium hydroxide is typically produced in a laboratory setting by the reaction of rubidium metal with water. The balanced chemical equation for this reaction is:
[ \text{Rb} + \text{H}_2\text{O} \rightarrow \text{RbOH} + \text{H}_2 ]
This reaction signifies the creation of rubidium hydroxide (RbOH) and hydrogen gas (H2) as products . Industrial production methods are not as common due to the availability of more cost-effective alternatives like sodium hydroxide and potassium hydroxide .
化学反应分析
Rubidium hydroxide, like other strong bases, undergoes several types of chemical reactions:
-
Reaction with Acids: : Rubidium hydroxide reacts with acids to form rubidium salts and water. For example: [ \text{RbOH} + \text{HCl} \rightarrow \text{RbCl} + \text{H}_2\text{O} ]
-
Reaction with Carbon Dioxide: : It reacts with carbon dioxide to form rubidium carbonate: [ 2\text{RbOH} + \text{CO}_2 \rightarrow \text{Rb}_2\text{CO}_3 + \text{H}_2\text{O} ]
-
Reaction with Halogens: : Rubidium hydroxide can react with halogens to form rubidium halides. For example: [ 2\text{RbOH} + \text{Cl}_2 \rightarrow 2\text{RbCl} + \text{H}_2\text{O} + \text{O}_2 ]
These reactions typically occur under standard conditions and produce major products like rubidium chloride, rubidium carbonate, and rubidium halides .
科学研究应用
Rubidium hydroxide has found applications in several scientific research fields:
Chemical Synthesis: It is used in the synthesis of other rubidium compounds and as a strong base in organic chemistry.
Analytical Chemistry: Rubidium hydroxide is used in various analytical chemistry applications, including the preparation of rubidium salts.
Specialty Glasses and Ceramics: It is used in the manufacturing of specialty glasses and ceramics.
Energy and Nanotechnology:
作用机制
Rubidium hydroxide exerts its effects primarily through its strong basicity. It dissociates in water to form rubidium cations (Rb+) and hydroxide anions (OH-), which can then participate in various chemical reactions. The hydroxide ions are highly reactive and can neutralize acids, form precipitates with metal ions, and act as nucleophiles in organic reactions .
相似化合物的比较
Rubidium hydroxide is similar to other alkali metal hydroxides such as lithium hydroxide, sodium hydroxide, potassium hydroxide, and cesium hydroxide. it is less commonly used due to its higher cost and the availability of more cost-effective alternatives. Here are some comparisons:
Lithium Hydroxide (LiOH): Used in carbon dioxide scrubbers for spacecraft and submarines.
Sodium Hydroxide (NaOH): Widely used in industrial processes, including paper manufacturing and soap production.
Potassium Hydroxide (KOH): Used in the production of biodiesel and as an electrolyte in alkaline batteries.
Cesium Hydroxide (CsOH): Used in organic synthesis and as a catalyst in polymerization reactions .
Rubidium hydroxide’s uniqueness lies in its specific applications in catalysis and specialty glass manufacturing, where its properties offer distinct advantages .
属性
分子式 |
ORb2 |
|---|---|
分子量 |
186.935 g/mol |
IUPAC 名称 |
oxygen(2-);rubidium(1+) |
InChI |
InChI=1S/O.2Rb/q-2;2*+1 |
InChI 键 |
YIONJVUULJNSMK-UHFFFAOYSA-N |
规范 SMILES |
[O-2].[Rb+].[Rb+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




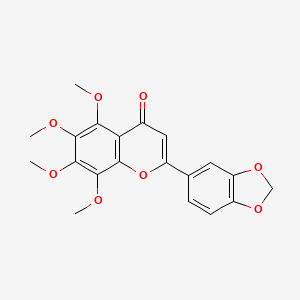
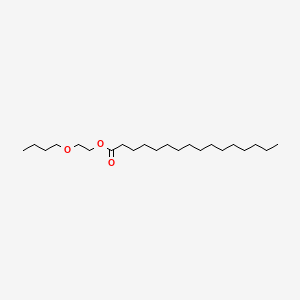
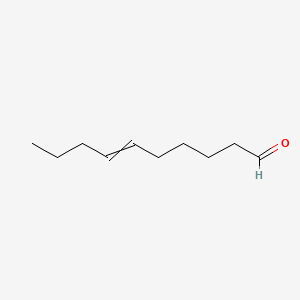
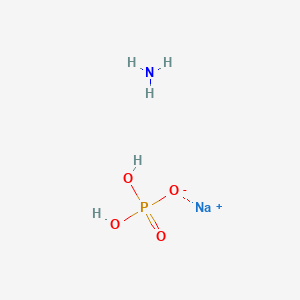
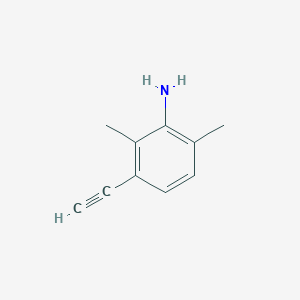
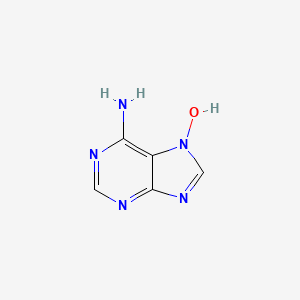
![potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B13834147.png)
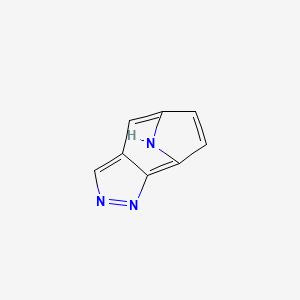
![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)
